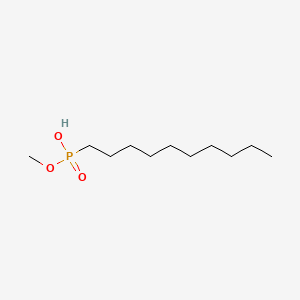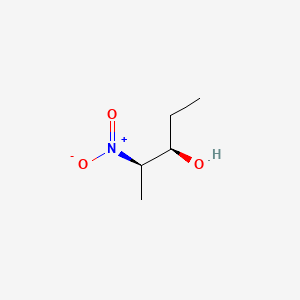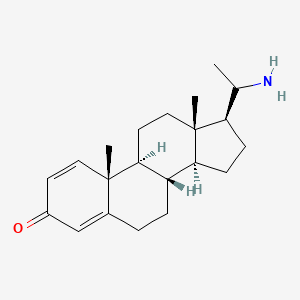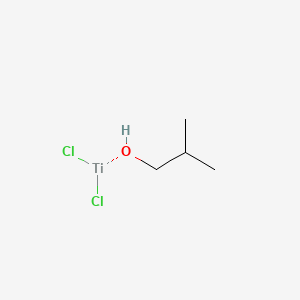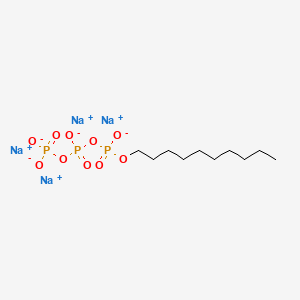
Triphosphoric acid, decyl ester, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triphosphoric acid, decyl ester, sodium salt is a chemical compound that belongs to the family of phosphoric acid esters. It is a derivative of triphosphoric acid, where one of the hydrogen atoms is replaced by a decyl group and the compound is neutralized with sodium. This compound is known for its surfactant properties and is used in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of triphosphoric acid, decyl ester, sodium salt typically involves the esterification of triphosphoric acid with decanol, followed by neutralization with sodium hydroxide. The reaction can be represented as follows:
H5P3O10+C10H21OH→C10H21O5P3H4+H2O
C10H21O5P3H4+NaOH→C10H21O5P3Na+H2O
The reaction is typically carried out under controlled temperature and pH conditions to ensure complete esterification and neutralization.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification reactors where triphosphoric acid and decanol are mixed in the presence of a catalyst. The mixture is then neutralized with sodium hydroxide, and the product is purified through distillation and crystallization processes.
Analyse Chemischer Reaktionen
Types of Reactions
Triphosphoric acid, decyl ester, sodium salt undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water, yielding triphosphoric acid and decanol.
Oxidation: The decyl group can be oxidized to form corresponding carboxylic acids.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in acidic or basic conditions using water as the reagent.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.
Major Products Formed
Hydrolysis: Triphosphoric acid and decanol.
Oxidation: Decanoic acid and triphosphoric acid.
Substitution: Various substituted phosphoric acid esters.
Wissenschaftliche Forschungsanwendungen
Triphosphoric acid, decyl ester, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the study of membrane proteins and lipid interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizing agent for pharmaceutical formulations.
Industry: Utilized in the production of detergents, emulsifiers, and dispersing agents.
Wirkmechanismus
The mechanism of action of triphosphoric acid, decyl ester, sodium salt primarily involves its surfactant properties. The decyl group interacts with hydrophobic molecules, while the triphosphoric acid moiety interacts with hydrophilic molecules, allowing the compound to stabilize emulsions and disperse particles. This dual interaction facilitates various biochemical and industrial processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Triphosphoric acid, octyl ester, sodium salt
- Triphosphoric acid, dodecyl ester, sodium salt
- Pyrophosphoric acid, decyl ester, sodium salt
Uniqueness
Triphosphoric acid, decyl ester, sodium salt is unique due to its specific chain length (decyl group), which provides an optimal balance between hydrophobic and hydrophilic interactions. This balance makes it particularly effective as a surfactant in various applications compared to its shorter or longer chain analogs.
Eigenschaften
CAS-Nummer |
69029-41-0 |
|---|---|
Molekularformel |
C10H21Na4O10P3 |
Molekulargewicht |
486.15 g/mol |
IUPAC-Name |
tetrasodium;[[decoxy(oxido)phosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H25O10P3.4Na/c1-2-3-4-5-6-7-8-9-10-18-22(14,15)20-23(16,17)19-21(11,12)13;;;;/h2-10H2,1H3,(H,14,15)(H,16,17)(H2,11,12,13);;;;/q;4*+1/p-4 |
InChI-Schlüssel |
KCWFIIWWMQUSCD-UHFFFAOYSA-J |
Kanonische SMILES |
CCCCCCCCCCOP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


